

Technical Support Center: Overcoming Low Yield in Isoepoxydon Extraction

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Isoepoxydon*

CAS No.: 67772-76-3

Cat. No.: B1201817

[Get Quote](#)

Welcome to the technical support center dedicated to enhancing the yield and purity of **isoepoxydon**. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising polyketide. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of **isoepoxydon** extraction and overcome common challenges leading to low yields.

Introduction: The Challenge of Isoepoxydon

Isoepoxydon is a biologically active secondary metabolite produced by various fungi, most notably *Penicillium urticae*. As a precursor in the patulin biosynthetic pathway, it possesses a unique chemical structure characterized by an epoxide ring and an α,β -unsaturated ketone (enone) system.[1][2] These reactive functional groups, while crucial for its bioactivity, also render the molecule susceptible to degradation under suboptimal extraction and purification conditions, often resulting in frustratingly low yields.

This guide provides a systematic approach to troubleshooting and optimizing your workflow, from fungal culture to final purification, to maximize the recovery of high-purity **isoepoxydon**.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and immediate concerns that researchers often have when working with **isoepoxydon**.

Q1: My *Penicillium* culture shows robust growth, but I'm getting very little **isoepoxydon** in my crude extract. Where should I start troubleshooting?

A1: This is a classic challenge. Low yield despite good biomass points to issues in either biosynthesis or initial extraction. Here's a checklist to begin your investigation:

- **Strain Selection:** Are you using a known high-producing strain or a mutant strain of *P. urticae*? Some wild-type strains may prioritize the conversion of **isoepoxydon** to patulin.^[1] Consider screening different isolates or using a patulin-negative mutant if available.
- **Harvest Time:** Secondary metabolite production is often tightly linked to the fungal growth phase. Conduct a time-course study, harvesting and analyzing samples at different time points to pinpoint the peak of **isoepoxydon** production.
- **Culture Conditions:** The biosynthesis of polyketides is sensitive to environmental cues. Re-evaluate your media composition (carbon, nitrogen, and trace element sources), pH, temperature, and aeration. Suboptimal conditions can significantly downregulate the biosynthetic gene clusters.^[3]
- **Initial Extraction pH:** **Isoepoxydon**'s epoxide ring is highly susceptible to acid-catalyzed hydrolysis.^{[4][5]} If your culture medium has become acidic, you may be degrading the product before you even begin extraction. Monitor the pH of your culture filtrate and consider adjusting it to a neutral pH (around 7.0) immediately before extraction.

Q2: What is the best solvent for extracting **isoepoxydon**?

A2: The choice of solvent is critical and depends on whether you are extracting from the culture filtrate or the mycelial biomass. **Isoepoxydon** is a moderately polar molecule.

- **From Culture Filtrate:** Ethyl acetate is a widely used and effective solvent for extracting moderately polar secondary metabolites from aqueous culture filtrates.^{[6][7]} It provides a

good balance of polarity to partition **isoepoxydon** from the aqueous phase while leaving highly polar impurities like sugars and salts behind.

- From Mycelium: If **isoepoxydon** is retained within the mycelia, a more polar solvent may be required. A common strategy is to first disrupt the cells (e.g., by grinding lyophilized mycelia) and then extract with methanol or a mixture of methanol and a less polar solvent like dichloromethane or ethyl acetate.[8]

Q3: I suspect my **isoepoxydon** is degrading during purification. What are the likely causes?

A3: Degradation is a major contributor to low yield. The two primary culprits in the **isoepoxydon** structure are the epoxide and the enone functionalities.

- pH Extremes: Both strong acids and strong bases can catalyze the opening of the epoxide ring.[4][9] During purification steps like liquid-liquid extraction or chromatography, it is crucial to maintain a near-neutral pH.
- Reactive Chromatography Media: Standard silica gel can be slightly acidic, which can lead to the degradation of acid-labile compounds like epoxides.[10][11] Consider using neutralized silica gel or a less reactive stationary phase like C18 (reversed-phase).
- Temperature: High temperatures can accelerate degradation reactions.[12] Avoid excessive heat during solvent evaporation (rotary evaporation). It is best to keep the water bath temperature below 40°C.
- Nucleophiles: The enone system is susceptible to conjugate addition by nucleophiles.[13][14][15] Be mindful of using strongly nucleophilic reagents or solvents during your workup.

Q4: How can I effectively monitor my extraction and purification process to track my **isoepoxydon** yield?

A4: An accurate and reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

- Method Parameters: A reversed-phase C18 column is a good starting point. For the mobile phase, a gradient of water and acetonitrile or methanol is typically used.[16]

- Detection Wavelength: **Isoepoxydon** has a UV absorbance maximum around 240 nm.[1] However, for analyzing crude extracts, a diode array detector (DAD) is invaluable for assessing peak purity. Patulin, a related compound, is often detected at 276 nm.[17] It is advisable to monitor a range of wavelengths to capture all relevant compounds.

Part 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving specific issues that lead to low **isoepoxydon** yield.

Problem	Potential Cause(s)	Recommended Action(s)
Low Isoepoxydon Concentration in Culture	<p>1. Suboptimal Fungal Strain: The selected strain may be a low producer or efficiently converts isoepoxydon to patulin. 2. Inappropriate Culture Medium: Nutrient limitations or excesses can suppress secondary metabolism.[3] 3. Incorrect Fermentation Parameters: pH, temperature, aeration, and agitation are not optimized.[2] 4. Incorrect Harvest Time: Harvesting is occurring before or after peak production.</p>	<p>1. Strain Improvement: Screen different Penicillium isolates or consider using a patulin-negative mutant of P. urticae. 2. Media Optimization: Systematically vary carbon and nitrogen sources and concentrations. Consider using a fractional factorial design for optimization.[3] 3. Parameter Optimization: Monitor and control pH during fermentation. Test a range of temperatures (e.g., 20-28°C) and agitation speeds to find the optimal conditions for isoepoxydon production.[18] 4. Time-Course Analysis: Perform a small-scale fermentation and measure isoepoxydon concentration daily to determine the optimal harvest day.</p>
Poor Extraction Efficiency	<p>1. Incorrect Solvent Polarity: The solvent is not effectively partitioning isoepoxydon from the culture broth or mycelium. 2. Insufficient Contact Time/Agitation: The solvent and the fungal material are not mixed adequately. 3. Inefficient Cell Lysis (for mycelial extraction): The solvent is not accessing the intracellular isoepoxydon. 4. Emulsion</p>	<p>1. Solvent Selection: For culture filtrate, use ethyl acetate. For mycelia, try a sequential extraction with solvents of increasing polarity (e.g., hexane to remove lipids, followed by ethyl acetate, then methanol).[12] 2. Extraction Technique: For liquid-liquid extraction, shake vigorously and allow adequate time for phase separation. For solid-</p>

Formation: During liquid-liquid extraction, an emulsion is preventing clean phase separation.

liquid extraction, consider sonication or extended stirring.
 3. Cell Disruption: Lyophilize the mycelium and grind it to a fine powder in a mortar and pestle before solvent extraction.^[19]
 4. Breaking Emulsions: Add a saturated NaCl solution (brine) to the extraction funnel to help break the emulsion. Centrifugation can also be effective.

Degradation During Workup and Purification

1. Acid or Base Contamination: Traces of acid or base are catalyzing epoxide ring-opening.^{[4][20]}
 2. Active Silica Gel: The acidic nature of standard silica gel is degrading the product during column chromatography.^{[10][11]}
 3. Thermal Stress: High temperatures during solvent evaporation are causing degradation.^[12]
 4. Conversion to Patulin: Enzymatic or chemical conversion to patulin is occurring post-extraction.

1. pH Control: Neutralize the culture filtrate with a mild base (e.g., sodium bicarbonate) before extraction. Use pH-neutral solvents and buffers throughout the purification process.
 2. Chromatography Media: Use deactivated (neutralized) silica gel or switch to a reversed-phase (C18) column for purification.^[11]
 3. Gentle Evaporation: Use a rotary evaporator with a water bath temperature at or below 40°C. For very sensitive samples, consider concentration under a stream of nitrogen.
 4. Rapid Processing: Work quickly and keep samples cold to minimize enzymatic activity.

Co-elution of Impurities

1. Similar Polarity of Contaminants: Other fungal metabolites have similar polarity to isoepeydon,

1. Orthogonal Purification: Use multiple chromatography techniques based on different separation principles (e.g.,

making separation difficult. 2. Suboptimal Chromatography Conditions: The mobile phase composition is not providing adequate resolution.

normal-phase followed by reversed-phase, or ion-exchange if applicable). 2. Method Development: For silica gel chromatography, experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). For reversed-phase HPLC, optimize the gradient slope of the water/acetonitrile or water/methanol mobile phase.

Part 3: Protocols and Methodologies

These protocols provide a starting point for your experiments. They should be optimized for your specific fungal strain and laboratory conditions.

Protocol 1: Optimizing Isoepoxydon Production in Submerged Culture

This protocol uses a systematic approach to identify key factors influencing **isoepoxydon** production.

- Prepare a standardized spore suspension of *Penicillium urticae*.^[1]
- Establish a baseline culture using a standard medium (e.g., Potato Dextrose Broth or Czapek-Dox).
- Systematically vary one parameter at a time, keeping others constant:
 - Carbon Source: Test different sugars (e.g., glucose, sucrose, fructose) at various concentrations.
 - Nitrogen Source: Evaluate organic (e.g., yeast extract, peptone) and inorganic (e.g., sodium nitrate, ammonium sulfate) nitrogen sources.

- Initial pH: Adjust the medium pH to a range of values (e.g., 5.0, 6.0, 7.0, 8.0) before inoculation.
- Temperature: Incubate cultures at different temperatures (e.g., 20°C, 25°C, 30°C).
- Harvest at the optimal time point determined from a preliminary time-course study.
- Extract a small, defined volume from each culture condition and analyze by HPLC to determine the relative **isoepoxydon** yield.

Protocol 2: Extraction of Isoepoxydon from Culture Filtrate

This protocol is designed for the recovery of extracellular **isoepoxydon**.

- Separate the mycelium from the culture broth by filtration through several layers of cheesecloth or by centrifugation.[\[21\]](#)
- Measure the pH of the culture filtrate. If it is acidic, adjust to pH 7.0 using a saturated solution of sodium bicarbonate.
- Transfer the neutralized filtrate to a separatory funnel.
- Add an equal volume of ethyl acetate.
- Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
- Allow the layers to separate completely.
- Collect the upper organic (ethyl acetate) layer.
- Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
- Combine all organic extracts.
- Dry the combined extract over anhydrous sodium sulfate to remove residual water.

- Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

Protocol 3: Purification of Isoepoxydon using Neutralized Silica Gel Chromatography

This protocol minimizes acid-catalyzed degradation during purification.

- Prepare neutralized silica gel: Make a slurry of silica gel in a dilute aqueous solution of sodium bicarbonate. Wash thoroughly with deionized water until the washings are neutral, then with methanol. Dry the silica gel completely before use.[\[10\]](#)[\[11\]](#)
- Pack a glass column with the neutralized silica gel.
- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
- Collect fractions and analyze each by thin-layer chromatography (TLC) or HPLC to identify those containing **isoepoxydon**.
- Combine the pure fractions and evaporate the solvent to yield purified **isoepoxydon**.

Protocol 4: Analytical HPLC Method for Isoepoxydon Quantification

This method is adapted from protocols for the related mycotoxin, patulin.[\[16\]](#)[\[17\]](#)[\[22\]](#)

- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile or Methanol

- Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 240 nm (for **isoepoxydon**) and 276 nm (for patulin, if monitoring conversion).
- Injection Volume: 20 μ L.
- Quantification: Use an external standard curve prepared with purified **isoepoxydon** of known concentration.

Part 4: Data and Visualizations

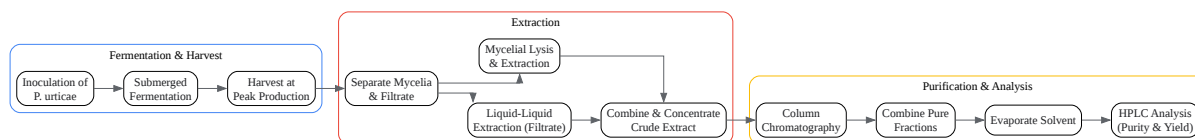
Table 1: Solvent Polarity Index and Application

This table helps in the rational selection of solvents for extraction and chromatography.

Solvent	Polarity Index	Primary Application in Isoepoxydon Workflow
Hexane	0.1	Pre-extraction of non-polar impurities (e.g., lipids) from mycelium.
Dichloromethane	3.1	Dissolving crude extract for loading onto silica gel column.
Ethyl Acetate	4.4	Primary solvent for liquid-liquid extraction from culture filtrate. [6]
Acetone	5.1	Can be used for mycelial extraction; also for cleaning glassware.
Acetonitrile	5.8	Mobile phase component for reversed-phase HPLC analysis.[16]
Methanol	6.6	Extraction from mycelium; mobile phase for HPLC.[23]
Water	10.2	Aqueous phase in liquid-liquid extraction; mobile phase for HPLC.

Diagrams

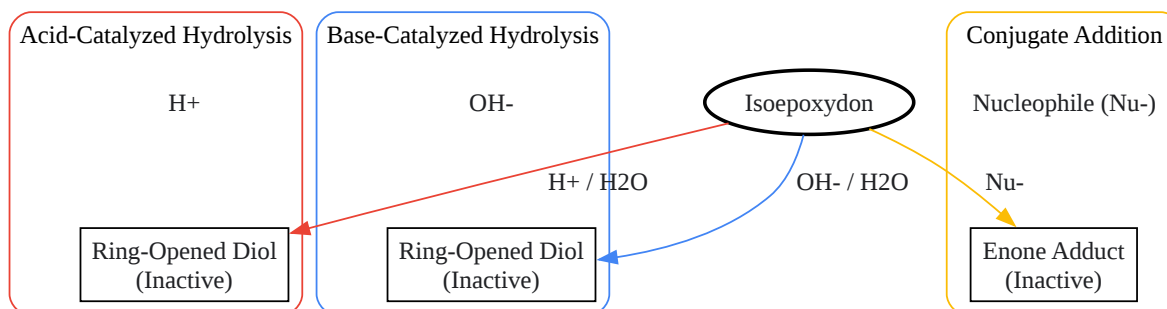
Diagram 1: General Workflow for **Isoepoxydon** Extraction and Purification



[Click to download full resolution via product page](#)

Caption: Overview of the **isoepoxydon** production and recovery process.

Diagram 2: Key Degradation Pathways of Isoepoxydon



[Click to download full resolution via product page](#)

Caption: Major chemical reactions leading to **isoepoxydon** yield loss.

References

- Sekiguchi, J., & Gaucher, G. M. (1979). **Isoepoxydon**, a new metabolite of the patulin pathway in *Penicillium urticae*. *Biochemical Journal*, 182(2), 445–453. [[Link](#)]

- Aziz, N. H., & Al-Zuhairi, S. A. (2021). Optimization of Metabolite Extraction Protocols for Untargeted Metabolite Profiling of Mycoparasitic *Scytalidium parasiticum*. *Sains Malaysiana*, 50(10), 2963-2975. [[Link](#)]
- Fouillaud, M., et al. (2017). Production and New Extraction Method of Polyketide Red Pigments Produced by Ascomycetous Fungi from Terrestrial and Marine Habitats. *Marine Drugs*, 15(7), 202. [[Link](#)]
- Kouassi, K. C., et al. (2019). Validation of HPLC-UV Patulin Determination Method in Traditional Juices From Côte d'Ivoire. *European Scientific Journal*, 15(36), 253. [[Link](#)]
- Sparvoli, F., et al. (2022). Extraction and Identification of the Bioactive Metabolites Produced by *Curvularia inaequalis*, an Endophytic Fungus Collected in Iran from *Echium khuzistanicum* Mozaff. *Molecules*, 27(19), 6593. [[Link](#)]
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [[Link](#)]
- Chemistry LibreTexts. (2025). 19.13: Conjugate Nucleophilic Addition to α , β -unsaturated Aldehydes and Ketones. [[Link](#)]
- Sekiguchi, J., & Gaucher, G. M. (1977). Conidiogenesis and secondary metabolism in *Penicillium urticae*. *Applied and Environmental Microbiology*, 33(1), 147-158. [[Link](#)]
- Nagy, V., et al. (2009). Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. *Phytochemical Analysis*, 20(3), 234-240. [[Link](#)]
- Weber, R. W. S., et al. (2017). Physiological characterization of secondary metabolite producing *Penicillium* cell factories. *BMC Microbiology*, 17(1), 211. [[Link](#)]
- PubChem. **Isoepoxydon**. [[Link](#)]
- Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [[Link](#)]
- Fox, E. M., & Howlett, B. J. (2022). Comprehensive guide to extracting and expressing fungal secondary metabolites: *Aspergillus fumigatus* as a case study. *Fungal Biology and Biotechnology*, 9(1), 21. [[Link](#)]

- Parker, J. E. (1970). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. *CHIMIA*, 24, 344-348. [[Link](#)]
- Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. *Phytochemical Analysis*, 20(3), 234-240. [[Link](#)]
- Ashenhurst, J. (2010). Breaking Down Carbonyl Reaction Mechanisms: Reactions of Anionic Nucleophiles (Part 2). *Master Organic Chemistry*. [[Link](#)]
- Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [[Link](#)]
- Al-Taher, F. (2014). Determination of Patulin and Ochratoxin A using HPLC in apple juice samples in Saudi Arabia. *Journal of Food and Drug Analysis*, 22(3), 354-359. [[Link](#)]
- de Souza, C. M., et al. (2008). determination of patulin in apple juice by HPLC using a Simple and fast Sample preparation method. *Ciência e Tecnologia de Alimentos*, 28(4), 979-984. [[Link](#)]
- Pimenta, E. F., et al. (2010). Use of experimental design for the optimization of the production of new secondary metabolites by two *Penicillium* species. *Journal of Natural Products*, 73(11), 1821-1832. [[Link](#)]
- Chen, Y., et al. (2022). Polyketides isolated from an endophyte *Penicillium oxalicum* 2021CDF-3 inhibit pancreatic tumor growth. *Frontiers in Pharmacology*, 13, 982563. [[Link](#)]
- Chen, Y., et al. (2022). Polyketides isolated from an endophyte *Penicillium oxalicum* 2021CDF-3 inhibit pancreatic tumor growth. *Frontiers in Pharmacology*, 13, 982563. [[Link](#)]
- de Oliveira, J. F. P., et al. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. *Molecules*, 28(17), 6331. [[Link](#)]
- Madla, S., et al. (2012). Optimization of Extraction Method for GC-MS based Metabolomics for Filamentous Fungi. *Walsh Medical Media*. [[Link](#)]
- Reker, D., et al. (2014). A new perspective on fungal metabolites: identification of bioactive compounds from fungi using zebrafish embryogenesis as read-out. *PLoS One*, 9(1), e85257.

[\[Link\]](#)

- OpenStax. (2023). 19.13 Conjugate Nucleophilic Addition to α,β -Unsaturated Aldehydes and Ketones. Organic Chemistry. [\[Link\]](#)
- YouTube. (2020). Acid Catalyzed Epoxide Openings - How do I know which product forms?. [\[Link\]](#)
- Google Patents. (2013). CN103305429A - Method for collecting liquid culture fungal mycelium.
- Deka, B., et al. (2022). Production of a Polyketide Pigment by *Fusarium chlamydosporum*. Journal of Pure and Applied Microbiology, 16(2), 1085-1094. [\[Link\]](#)
- de Oliveira, J. F. P., et al. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. ResearchGate. [\[Link\]](#)
- Wang, S., et al. (2019). Optimization of culture conditions for biodiesel production from Egyptian isolate *Penicillium commune* NRC2016. Biotechnology for Biofuels, 12, 23. [\[Link\]](#)
- Sarma, A., & Mahanta, D. (2018). An overview on Common Organic Solvents and their Toxicity. International Journal of Scientific Research in Science and Technology, 4(8), 1-13. [\[Link\]](#)
- Al-Taher, F. (2014). Determination of Patulin and Ochratoxin A using HPLC in apple juice samples in Saudi Arabia. Journal of Food and Drug Analysis, 22(3), 354-359. [\[Link\]](#)
- Column Chromatography. How to prepare Silica gel column chromatography. YouTube. [\[Link\]](#)
- NPTEL. α,β -Unsaturated Carbonyl Compounds. [\[Link\]](#)
- Chen, Y., et al. (2022). Polyketides isolated from an endophyte *Penicillium oxalicum* 2021CDF-3 inhibit pancreatic tumor growth. Frontiers in Pharmacology, 13, 982563. [\[Link\]](#)
- Sarma, A., & Mahanta, D. (2018). *Penicillium verruculosum* SG: A source of polyketide and bioactive compounds with varying cytotoxic activities against normal and cancer lines. ResearchGate. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [2. Physiological characterization of secondary metabolite producing Penicillium cell factories - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Use of experimental design for the optimization of the production of new secondary metabolites by two Penicillium species - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [5. masterorganicchemistry.com \[masterorganicchemistry.com\]](https://www.masterorganicchemistry.com)
- [6. Extraction and Identification of the Bioactive Metabolites Produced by Curvularia inaequalis, an Endophytic Fungus Collected in Iran from Echium khuzistanicum Mozaff | MDPI \[mdpi.com\]](#)
- [7. Polyketides isolated from an endophyte Penicillium oxalicum 2021CDF-3 inhibit pancreatic tumor growth - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps \[chemistrysteps.com\]](https://www.chemistrysteps.com)
- [10. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [12. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [13. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [14. masterorganicchemistry.com \[masterorganicchemistry.com\]](https://www.masterorganicchemistry.com)
- [15. uobabylon.edu.iq \[uobabylon.edu.iq\]](https://www.uobabylon.edu.iq)
- [16. eujournal.org \[eujournal.org\]](https://www.eujournal.org)

- [17. Determination of Patulin and Ochratoxin A using HPLC in apple juice samples in Saudi Arabia - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. m.youtube.com \[m.youtube.com\]](#)
- [19. walshmedicalmedia.com \[walshmedicalmedia.com\]](#)
- [20. chimia.ch \[chimia.ch\]](#)
- [21. CN103305429A - Method for collecting liquid culture fungal mycelium - Google Patents \[patents.google.com\]](#)
- [22. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [23. ukm.my \[ukm.my\]](#)
- To cite this document: BenchChem. [Technical Support Center: Overcoming Low Yield in Isoepoxydon Extraction]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1201817/docs#technical-support-center-overcoming-low-yield-in-isoepoxydon-extraction\]](https://www.benchchem.com/product/b1201817/docs#technical-support-center-overcoming-low-yield-in-isoepoxydon-extraction)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check